2-(4-Neopentylphenoxy)aniline
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Overview
Description
2-(4-Neopentylphenoxy)aniline is an organic compound with the molecular formula C17H21NO. It is characterized by the presence of a neopentyl group attached to a phenoxy group, which is further connected to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Neopentylphenoxy)aniline typically involves the reaction of 4-neopentylphenol with 2-chloroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Neopentylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while bromination can produce bromo-substituted compounds .
Scientific Research Applications
2-(4-Neopentylphenoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein binding.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Neopentylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Tert-butylphenoxy)aniline
- 2-(4-Isopropylphenoxy)aniline
- 2-(4-Methylphenoxy)aniline
Uniqueness
2-(4-Neopentylphenoxy)aniline is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various chemical and biological systems .
Properties
CAS No. |
94442-02-1 |
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Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
2-[4-(2,2-dimethylpropyl)phenoxy]aniline |
InChI |
InChI=1S/C17H21NO/c1-17(2,3)12-13-8-10-14(11-9-13)19-16-7-5-4-6-15(16)18/h4-11H,12,18H2,1-3H3 |
InChI Key |
OJQBKBWOUORGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)OC2=CC=CC=C2N |
Origin of Product |
United States |
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